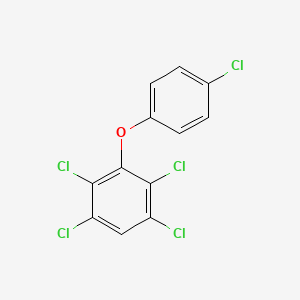
11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is a derivative of prednisolone and is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate typically involves the esterification of 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione with benzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Produces substituted esters or amides.
Aplicaciones Científicas De Investigación
11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate is widely used in scientific research due to its anti-inflammatory and immunosuppressive properties. It is used in:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: To study the effects of corticosteroids on cellular processes and gene expression.
Medicine: In the development of new therapeutic agents for inflammatory and autoimmune diseases.
Industry: In the formulation of pharmaceutical products and as a reference standard in quality control.
Mecanismo De Acción
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The primary molecular targets include genes involved in the inflammatory response, immune regulation, and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Prednisolone: A closely related corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Another corticosteroid with a longer duration of action and higher potency.
Betamethasone: Similar to dexamethasone but with different pharmacokinetic properties.
Uniqueness
11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 17-benzoate is unique due to its specific esterification with benzoic acid, which can alter its pharmacokinetic properties, such as absorption and distribution, compared to other corticosteroids .
Propiedades
Número CAS |
31311-74-7 |
|---|---|
Fórmula molecular |
C28H32O6 |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate |
InChI |
InChI=1S/C28H32O6/c1-26-12-10-19(30)14-18(26)8-9-20-21-11-13-28(23(32)16-29,27(21,2)15-22(31)24(20)26)34-25(33)17-6-4-3-5-7-17/h3-7,10,12,14,20-22,24,29,31H,8-9,11,13,15-16H2,1-2H3/t20-,21-,22-,24+,26-,27-,28-/m0/s1 |
Clave InChI |
SUJDKANSELPHHZ-YGZHYJPASA-N |
SMILES isomérico |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=C[C@]35C)O |
SMILES canónico |
CC12CC(C3C(C1CCC2(C(=O)CO)OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=CC35C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


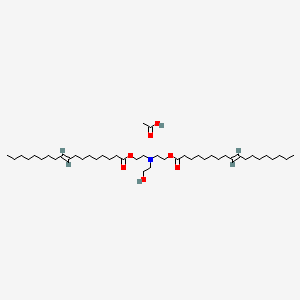
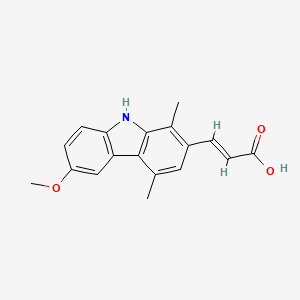



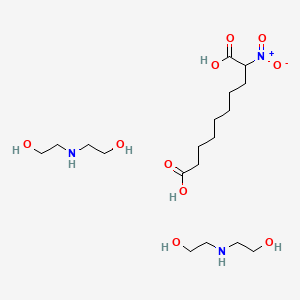
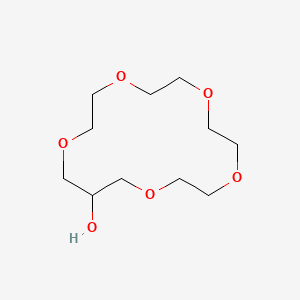
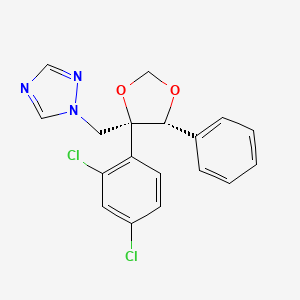
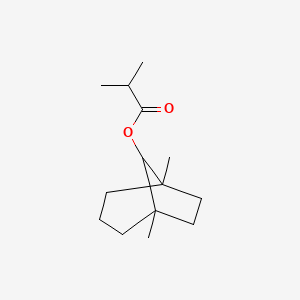
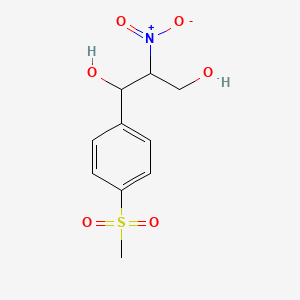
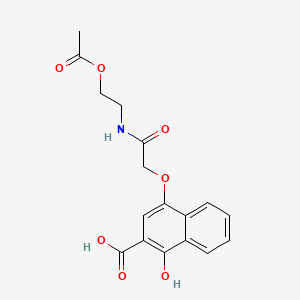
![1-[3-Chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12672522.png)
